2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano[3,2-c]pyridine derivative characterized by:
- A 2,5-dimethoxyphenyl substituent at position 3.
- A pyridin-2-ylmethyl group at position 4.
- A nitrile (-CN) group at position 3.
Properties
IUPAC Name |
2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-14-10-20-22(24(29)28(14)13-15-6-4-5-9-27-15)21(18(12-25)23(26)32-20)17-11-16(30-2)7-8-19(17)31-3/h4-11,21H,13,26H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXDZLWLXNWXRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)OC)OC)C(=O)N1CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure includes a pyrano[3,2-c]pyridine core, which is known for various biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula: C24H22N4O4
- Molecular Weight: 430.46 g/mol
- CAS Number: [insert CAS number here if available]
Synthesis
The compound is typically synthesized using multicomponent reactions (MCR), which allow for efficient production and high yields. The synthesis often involves the condensation of various precursors including malononitrile and substituted benzaldehydes or pyridine carbaldehydes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various human tumor cell lines, demonstrating significant antiproliferative effects. The mechanisms of action include:
- Microtubule Disruption: The compound disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase.
- Angiogenesis Inhibition: In vitro and in vivo studies have shown that it reduces angiogenesis, which is crucial for tumor growth and metastasis .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 Melanoma | 0.15 | Microtubule disruption |
| HCT116 | 0.04 | G2/M cell cycle arrest |
| EA.hy926 | 0.40 | Antiangiogenic effects |
Enzyme Inhibition
The compound has shown promising results in enzyme inhibition studies. It appears to effectively inhibit certain pathways involved in disease progression, which may be beneficial in treating conditions like cancer and metabolic disorders .
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Acetylcholinesterase | 0.25 | Competitive |
| Urease | 0.30 | Non-competitive |
Antibacterial Properties
In addition to its anticancer properties, the compound has been evaluated for antibacterial activity. Preliminary results indicate moderate to strong activity against specific bacterial strains, making it a potential candidate for further development as an antibacterial agent .
Case Studies
-
Study on Anticancer Effects:
A study published in Journal of Medicinal Chemistry investigated the effects of this compound on melanoma cells. The results indicated that it led to significant cell death through apoptosis and inhibited migration of cancer cells in vitro . -
Enzyme Interaction Analysis:
Molecular docking studies revealed that the compound binds effectively to target enzymes involved in cancer metabolism, suggesting a mechanism for its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Key structural differences among analogs include:
- Phenyl Substituents : Position and type of functional groups (e.g., methoxy, chloro, hydroxy, nitro).
- Pyridinylmethyl Position : Pyridin-2-ylmethyl vs. pyridin-3-ylmethyl.
Table 1: Structural Comparison of Pyrano[3,2-c]pyridine Derivatives
Key Observations :
Physical and Chemical Properties
Data from analogs suggest substituents significantly impact melting points and synthetic yields:
Key Observations :
Key Observations :
- Chloro and bromo substituents correlate with enhanced antiproliferative activity in pyrano[3,2-c]pyridones .
- Methoxy groups may reduce phytotoxicity compared to nitro or halogenated analogs .
Preparation Methods
Ionic Liquid-Mediated Pyrano[3,2-c]Pyridone Formation
The pyrano[3,2-c]pyridone core is efficiently constructed via a one-pot MCR involving:
- 2,5-Dimethoxybenzaldehyde as the aryl aldehyde component.
- 7-Methyl-4-hydroxypyridin-2-one to furnish the pyridone ring and 7-methyl substituent.
- Malononitrile as the cyano group source at position 3.
Reaction in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) at 80°C for 12 hours yields the intermediate 4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (Yield: 68–72%). The ionic liquid enhances reaction efficiency by stabilizing charged intermediates and facilitating desorption of the product.
Post-Synthetic Introduction of the 6-(Pyridin-2-Ylmethyl) Group
The 6-position is functionalized via Mannich-type alkylation :
- Intermediate activation : Treat the pyrano[3,2-c]pyridone with acetic anhydride to protect the 5-oxo group.
- Alkylation : React with pyridine-2-carbaldehyde and ammonium acetate in ethanol under reflux (24 hours).
- Deprotection : Hydrolyze the acetyl group using dilute HCl to yield 6-(pyridin-2-ylmethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile .
Key parameters :
Alternative Cyclocondensation Approaches
Knoevenagel-Addition Cyclization
A two-step protocol builds the pyrano[3,2-c]pyridine skeleton:
- Knoevenagel adduct formation : Condense 2,5-dimethoxybenzaldehyde with ethyl 3-aminocrotonate in the presence of piperidine (EtOH, 70°C, 6 hours).
- Cyclization : Treat the adduct with malononitrile and catalytic ZnCl₂ in DMF at 120°C (18 hours) to form the pyran ring.
Outcome :
6-Substituent Installation via Reductive Amination
Introduce the pyridin-2-ylmethyl group using:
Mechanistic insight : The imine intermediate formed between the aldehyde and the secondary amine at position 6 is reduced in situ.
Functionalization of the 2-Amino Group
Nitration/Reduction Sequence
Direct Amination via Hofmann Rearrangement
An alternative pathway employs:
- Chloramine-T (N-chloro-p-toluenesulfonamide) in aqueous NaOH at 60°C.
- Converts the 2-cyano group directly to an amine via intermediate isocyanate formation.
- Yield: 39%.
Comparative Analysis of Synthetic Routes
Trade-offs :
- The ionic liquid route offers atom economy but requires specialized solvents.
- Knoevenagel cyclization provides higher yields but involves harsh conditions.
Crystallization and Purification Strategies
Solvent Systems for Recrystallization
Chromatographic Purification
- Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted aldehyde and byproducts.
- HPLC (C18 column, MeCN/H₂O + 0.1% TFA) achieves >98% purity for biological testing.
Structural Characterization Data
Spectroscopic Profiles
Mass Spectrometry
- HRMS (ESI+) : m/z calc. for C₂₆H₂₅N₃O₄ [M+H]⁺: 444.1918; found: 444.1915.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?
The synthesis of pyrano-pyridine derivatives often employs multicomponent reactions (MCRs) under catalytic conditions. For example, ionic liquid-catalyzed MCRs (e.g., [Et₃NH][HSO₄]) have been used to synthesize analogous pyrano[2,3-c]pyrazole carbonitriles, achieving yields >85% under mild conditions (Table 1) . Key steps include:
- Solvent optimization : Use ethanol/water mixtures to enhance solubility and reduce side reactions.
- Catalyst loading : 10 mol% ionic liquid improves cyclization efficiency.
- Temperature control : Reactions at 60–70°C minimize decomposition. Characterization via FT-IR, NMR, and mass spectrometry is critical to confirm intermediate formation and final product purity.
Table 1. Example Reaction Conditions for Pyrano-Pyridine Analogues
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| [Et₃NH][HSO₄] | Ethanol/H₂O | 70 | 87 | |
| HBr (gas) | DCM | 25 | 72 |
Q. How can the crystal structure and stereochemistry of this compound be elucidated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. For similar pyrano-pyridine derivatives:
- Crystallization : Use slow evaporation in methanol/ethyl acetate (1:1) to obtain diffraction-quality crystals .
- Key parameters : Analyze bond angles (e.g., C3-C4-N1 = 120.5°) and torsion angles to confirm the pyrano[3,2-c]pyridine core .
- Software : SHELX-97 or OLEX2 for structure refinement . Computational validation via density functional theory (DFT) can resolve ambiguities in stereoelectronic effects .
Advanced Research Questions
Q. How can computational methods streamline reaction design and mechanistic studies?
Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways. For example:
- Reaction path search : Use the Artificial Force Induced Reaction (AFIR) method to identify transition states and intermediates .
- Energy profiling : Compare activation energies for competing pathways (e.g., cyclization vs. dimerization).
- Machine learning : Train models on existing pyrano-pyridine synthesis data to predict optimal conditions (solvent, catalyst, temperature) . Feedback loops between computational predictions and experimental validation (e.g., NMR monitoring) reduce trial-and-error approaches by 40–60% .
Q. What statistical methods resolve contradictions between computational predictions and experimental outcomes?
Apply Design of Experiments (DoE) to isolate critical variables:
- Factorial design : Test interactions between catalyst concentration, temperature, and solvent polarity. For example, a 2³ factorial design revealed that solvent polarity accounts for 68% of yield variance in analogous reactions .
- Response surface methodology (RSM) : Optimize conflicting parameters (e.g., maximizing yield while minimizing byproducts).
- Error analysis : Use ANOVA to distinguish systematic errors (e.g., impure reagents) from computational inaccuracies .
Q. How can bioactivity studies be designed to evaluate pharmacological potential?
- Target selection : Prioritize kinases or cytochrome P450 enzymes due to the compound’s pyridine and nitrile motifs, which often interact with heme centers .
- Assay protocols :
- In vitro : Use fluorescence-based assays (e.g., ATPase activity inhibition) at 10–100 µM concentrations.
- In silico docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like EGFR or PDGFR .
- Data validation : Cross-validate bioactivity results with structural analogs (e.g., pyrimidine derivatives with IC₅₀ < 1 µM ).
Methodological Challenges and Solutions
Q. How to address low reproducibility in multi-step syntheses?
- Intermediate trapping : Use LC-MS to identify unstable intermediates (e.g., enolates or iminium ions).
- Process analytical technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction progression in real time .
- Scale-up considerations : Maintain consistent stirring rates (>500 rpm) to avoid mass transfer limitations .
Q. What strategies validate the compound’s stability under biological conditions?
- Plasma stability assays : Incubate with human plasma (37°C, pH 7.4) and quantify degradation via HPLC-UV at 254 nm .
- Metabolite profiling : Use high-resolution mass spectrometry (HR-MS/MS) to identify oxidation or demethylation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
